5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Palbociclib intermediate synthesis regioselective amination pharmaceutical impurity control

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a polysubstituted pyrimidine intermediate (C₉H₁₁BrClN₃, MW 276.56 g/mol) bearing reactive bromine at C5 and chlorine at C2, plus a cyclopentylamino group at C4. This compound serves as the critical penultimate building block in the synthesis of both FDA‑approved CDK4/6 inhibitors palbociclib (Ibrance) and ribociclib (Kisqali), wherein the 5‑bromo position undergoes Heck or Sonogashira coupling to install the pyrido[2,3‑d]pyrimidinone or pyrrolo[2,3‑d]pyrimidine core, respectively.

Molecular Formula C9H11BrClN3
Molecular Weight 276.56 g/mol
CAS No. 733039-20-8
Cat. No. B1521919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
CAS733039-20-8
Molecular FormulaC9H11BrClN3
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=NC=C2Br)Cl
InChIInChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
InChIKeyDIVUXBABVYOIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8): Procuring the Dual-Use CDK4/6 Inhibitor Intermediate


5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a polysubstituted pyrimidine intermediate (C₉H₁₁BrClN₃, MW 276.56 g/mol) bearing reactive bromine at C5 and chlorine at C2, plus a cyclopentylamino group at C4 [1]. This compound serves as the critical penultimate building block in the synthesis of both FDA‑approved CDK4/6 inhibitors palbociclib (Ibrance) and ribociclib (Kisqali), wherein the 5‑bromo position undergoes Heck or Sonogashira coupling to install the pyrido[2,3‑d]pyrimidinone or pyrrolo[2,3‑d]pyrimidine core, respectively [2][3].

Why 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Although numerous 2,4,5‑trisubstituted pyrimidines exist, the precise regiochemical arrangement of this compound—bromine at C5, chlorine at C2, and cyclopentylamino at C4—is non‑negotiable for its downstream applications [1]. Substituting the cyclopentyl group with cyclohexyl or isobutyl alters CDK4 inhibitory potency by >3‑fold in the final drug molecule; replacing bromine at C5 with chlorine abolishes the Sonogashira/Heck coupling efficiency, and the regioisomeric impurity 5‑bromo‑4‑chloro‑2‑cyclopentylaminopyrimidine must be controlled below 0.02% to meet pharmaceutical intermediate specifications [2][3]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)


Regioselective Amination Yield and Isomeric Purity vs. 5-Bromo-4-chloro-2-cyclopentylaminopyrimidine

In the industrial preparation of this compound from 5-bromo-2,4-dichloropyrimidine, the optimized patent process achieves a 97.5% isolated yield with >99.8% HPLC purity, while limiting the regioisomeric impurity 5-bromo-4-chloro-2-cyclopentylaminopyrimidine to <0.02% [1]. By contrast, an alternative process using triethylamine as the base yields only 90.2% under comparable conditions [2]. The residual chlorine at C2 in the correct regioisomer is essential for subsequent palladium-catalyzed couplings, whereas the 4-chloro regioisomer is unreactive in the downstream Heck reaction with crotonic acid required for palbociclib core construction.

Palbociclib intermediate synthesis regioselective amination pharmaceutical impurity control

Cyclopentyl vs. Cyclohexyl Substituent Effect on CDK4 Inhibitory Potency in Pyrimidine-Based Inhibitors

In a series of 2,4-disubstituted pyrimidine CDK4/6 inhibitors where the N‑cyclopentyl group is retained from this intermediate into the final compound, the cyclopentyl analog (6a) exhibited a CDK4 IC₅₀ of 62.04 ± 8.67 nM, whereas the direct cyclohexyl replacement (6b) showed a 3.5‑fold more potent IC₅₀ of 17.51 ± 2.89 nM [1]. In a related scaffold (Table 3 of the same study), compound 11ba (cyclopentyl, R¹=H, X=O) displayed 39.10% CDK4 inhibition at 5 µM vs. 50.20% for the cyclohexyl analog 11ca, with differential selectivity profiles across CDK2/CDK4/CDK6 [2]. These data demonstrate that the cyclopentyl ring is not simply interchangeable with cyclohexyl; the ring size modulates both potency and kinase selectivity in the final therapeutic agent, which directly impacts the choice of this intermediate for structure‑activity relationship (SAR) studies.

CDK4 inhibition cycloalkyl SAR pyrimidine kinase inhibitors

Dual-Intermediate Utility for Both Palbociclib and Ribociclib Synthetic Routes

This compound uniquely serves as the direct precursor in both major CDK4/6 inhibitor synthetic pathways. In palbociclib synthesis, it undergoes Heck coupling with crotonic acid (or silyl-protected derivatives) to form 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one [1]. In ribociclib synthesis, the same intermediate reacts with ethyl propiolate via Sonogashira coupling to construct the pyrrolo[2,3-d]pyrimidine core [2][3]. The closest upstream precursor, 5-bromo-2,4-dichloropyrimidine, lacks the cyclopentylamino group and requires additional amination steps, while the next downstream intermediate 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is committed exclusively to the palbociclib pathway. This compound therefore offers the highest pathway convergence value in CDK4/6 inhibitor intermediate procurement.

palbociclib synthesis ribociclib synthesis CDK4/6 inhibitor intermediate

Commercial Purity Specifications and Physical Form for Pharmaceutical Procurement

Commercial suppliers of this compound as a palbociclib/ribociclib intermediate specify purity ≥98.0% by HPLC, with some manufacturers achieving ≥99.0%, and residual solvent levels compliant with ICH Q3C guidelines [1]. Physical specifications include a melting point of 94–96°C (white crystalline solid), water content ≤0.5% by Karl Fischer titration, and heavy metals ≤10 ppm [1][2]. These specifications are tighter than those typically required for general research-grade pyrimidine building blocks, reflecting the compound's role as a regulated pharmaceutical intermediate where impurity carry‑through can compromise final API purity and regulatory filing.

pharmaceutical intermediate quality HPLC purity residual solvent compliance

Orthogonal Reactivity of C5-Br vs. C2-Cl Enables Sequential Cross-Coupling in Complex Molecule Construction

The compound possesses two electronically differentiated halogen leaving groups: a C5 bromine (preferred site for Pd(0)-catalyzed oxidative addition) and a C2 chlorine (less reactive, requiring more forcing conditions or specialised ligands) [1]. This orthogonality is exploited in the palbociclib synthesis where Heck coupling occurs exclusively at the C5‑Br position with crotonic acid, leaving the C2‑Cl intact for subsequent Buchwald‑Hartwig amination with 5-(piperazin-1-yl)pyridin-2-amine [2]. By contrast, the fully dehalogenated analog or compounds bearing identical halogens at both positions lack this programmed reactivity sequence, necessitating additional protection/deprotection steps or resulting in regioisomeric product mixtures.

chemoselective cross-coupling Suzuki coupling Sonogashira coupling halogen selectivity

Melting Point and Crystallinity Enabling Facile Purification and Handling vs. Oily Pyrimidine Intermediates

This compound is obtained as a white crystalline solid with a melting point of 94–96°C, enabling straightforward purification by recrystallization from n‑heptane and convenient solid‑state handling at ambient temperature [1]. In contrast, several downstream intermediates in both the palbociclib and ribociclib pathways (e.g., the Sonogashira adduct 2-chloro-N-cyclopentyl-5-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyrimidin-4-amine) are isolated as oils that require column chromatography for purification, significantly complicating large‑scale processing [2]. The crystalline nature of this compound therefore simplifies inventory management, weighing accuracy, and quality control sampling in an industrial setting.

pharmaceutical intermediate physical properties recrystallization purification solid-state handling

Optimal Procurement Scenarios for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)


Palbociclib API Manufacturing: Heck Coupling-Ready Intermediate with Validated Process Performance

In palbociclib commercial synthesis, this intermediate is the direct substrate for the Pd-catalyzed Heck coupling with crotonic acid that constructs the pyrido[2,3‑d]pyrimidinone core [1]. The optimized industrial process achieves 97.5% yield at 200+ gram scale with sub-0.02% regioisomer impurity, meeting the purity thresholds required for subsequent steps without additional purification. Procurement specifications should mandate ≥98.0% HPLC purity, ≤0.5% water content, and a certificate of analysis documenting the 5‑bromo‑4‑chloro‑2‑cyclopentylaminopyrimidine regioisomer content.

Ribociclib Process Development: Sonogashira Coupling Starting Material with Validated Reactivity

For ribociclib synthesis, the compound undergoes Sonogashira coupling with protected propargyl alcohol derivatives to build the pyrrolo[2,3‑d]pyrimidine scaffold [2]. Patent CN107266451A demonstrates the reaction on 60‑gram scale using Pd(PPh₃)₂Cl₂ catalyst with tetrabutylammonium fluoride as activator, establishing validated conditions for process chemistry groups. The crystalline nature and defined melting point (94–96°C) ensure reliable weighing and reaction stoichiometry at scale.

CDK4/6 Inhibitor SAR Programs: Cyclopentyl-Containing Pyrimidine Scaffold for Kinase Selectivity Optimization

Medicinal chemistry teams exploring CDK4 versus CDK6 selectivity can use this intermediate to assemble focused libraries where the cyclopentyl ring is preserved while the C5 and C2 positions are diversified. Published SAR data demonstrate that the cyclopentyl group provides a distinct potency‑selectivity signature compared to cyclohexyl analogs (CDK4 IC₅₀ 62.04 nM for cyclopentyl vs. 17.51 nM for cyclohexyl in matched pairs), with differential selectivity across CDK2/CDK4/CDK6 [3]. This enables structure‑based optimization toward either pan‑CDK or CDK4‑selective profiles from a common intermediate.

Pharmaceutical Impurity Reference Standard Sourcing

This compound is catalogued as Ribociclib Impurity 28 and Palbociclib Impurity 31/53, supplied with full characterization data compliant with regulatory guidelines for use as a reference standard in ANDA or NDA analytical method validation [4]. Procurement for impurity qualification requires CoA documentation with chromatographic purity ≥98%, spectroscopic identity confirmation (¹H-NMR, ¹³C-NMR, MS), and traceable lot‑specific data packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.